1-Benzyl-4-(butan-2-yl)piperazine
Description
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-4-butan-2-ylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
InChI Key |
COWCJOKMBMREBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
1-Benzyl-4-(butan-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Benzyl-4-(butan-2-yl)piperazine is classified as a piperazine derivative. The structure includes a piperazine ring substituted with a benzyl group and a butan-2-yl group. This unique substitution pattern is believed to influence its biological activity significantly.
1. Antimicrobial Activity
Recent studies have indicated that piperazine derivatives, including 1-benzyl-4-(butan-2-yl)piperazine, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzyl-4-(butan-2-yl)piperazine | E. coli | 32 µg/mL |
| 1-Benzylpiperazine | S. aureus | 16 µg/mL |
| 4-(4-Fluorobenzyl)piperazine | P. aeruginosa | 8 µg/mL |
2. Analgesic Effects
The compound has also been investigated for its analgesic effects through its interaction with sigma receptors (σ receptors). A series of benzylpiperazine derivatives were synthesized and tested for their affinity towards σ1 receptors, which are implicated in pain modulation. Notably, some derivatives exhibited significant antinociceptive effects in mouse models of pain without producing notable side effects .
Table 2: Sigma Receptor Affinity and Analgesic Activity
| Compound | σ1 Receptor Ki (nM) | Analgesic Effect (Mouse Model) |
|---|---|---|
| 1-Benzyl-4-(butan-2-yl)piperazine | 50 | Significant |
| 3-Cyclohexyl derivative | 1.6 | High |
| 4-Methoxybenzylpiperazine | 145 | Moderate |
The biological activity of 1-benzyl-4-(butan-2-yl)piperazine is primarily attributed to its interactions with specific receptors and enzymes in the body:
- Sigma Receptors : The compound acts as a ligand for σ1 receptors, modulating nociceptive signaling pathways involved in pain perception .
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival, although specific mechanisms are still under investigation .
Case Studies
Case Study 1: Analgesic Efficacy in Animal Models
A study evaluated the analgesic properties of various piperazine derivatives, including 1-benzyl-4-(butan-2-yl)piperazine, using the formalin test in mice. The results indicated that this compound significantly reduced pain-related behaviors compared to control groups, suggesting its potential as an analgesic agent .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial efficacy, several piperazine derivatives were screened against common pathogens. The study found that 1-benzyl-4-(butan-2-yl)piperazine demonstrated promising inhibitory effects against E. coli and S. aureus, supporting its potential application in treating bacterial infections .
Scientific Research Applications
Pharmacological Applications
1-Benzyl-4-(butan-2-yl)piperazine is primarily studied for its pharmacological properties. It exhibits potential as a monoamine releasing agent , particularly with high selectivity for dopamine and norepinephrine release. This selectivity suggests its utility in treating conditions associated with dopamine dysregulation, such as depression and certain psychotic disorders .
Therapeutic Potential
Recent studies have highlighted the potential of 1-Benzyl-4-(butan-2-yl)piperazine derivatives in treating various neurological disorders. For instance, derivatives have been explored as antagonists for sigma receptors, which are implicated in pain modulation and neuroprotection. Compounds similar to 1-Benzyl-4-(butan-2-yl)piperazine have shown promise in preclinical models for managing chronic pain and neurodegenerative diseases .
Chemical Derivatives and Innovations
Innovative research has led to the synthesis of various derivatives of 1-Benzyl-4-(butan-2-yl)piperazine, enhancing its therapeutic efficacy. For example, modifications to the piperazine structure have resulted in compounds with improved binding affinities for sigma receptors, indicating a potential pathway for developing new analgesics or neuroprotective agents .
Case Study 1: Sigma Receptor Antagonists
A study focused on a series of benzylpiperazine derivatives demonstrated significant affinities for sigma receptors, with one compound showing an affinity constant (K_i) of 1.6 nM for sigma-1 receptors. This suggests that such derivatives could be effective in treating pain without the side effects commonly associated with traditional analgesics .
Case Study 2: Antimicrobial Activity
Another area of research has examined the antimicrobial properties of piperazine derivatives. Compounds structurally related to 1-Benzyl-4-(butan-2-yl)piperazine exhibited notable activity against various bacterial strains, indicating their potential as novel antimicrobial agents .
Data Tables
Table 1: Pharmacological Properties of 1-Benzyl-4-(butan-2-yl)piperazine Derivatives
| Property | Value |
|---|---|
| Dopamine Release EC50 | 109 nM |
| Norepinephrine Release EC50 | 41.4 nM |
| Serotonin Release EC50 | 5,246 nM |
| MAO-A Inhibition IC50 | 130 μM |
| MAO-B Inhibition IC50 | 750 μM |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Chemical Reactions Analysis
Substitution Reactions
The piperazine nitrogen atoms serve as nucleophilic sites for alkylation and benzylation. A common synthetic route involves reacting 1-(butan-2-yl)piperazine with benzyl chloride in the presence of bases like sodium hydride or potassium carbonate (Figure 1A). This SN2 mechanism replaces a hydrogen atom on the piperazine ring with a benzyl group.
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylation | Benzyl chloride, NaH, THF, 0°C → RT | 1-Benzyl-4-(butan-2-yl)piperazine | 78% |
Acylation Reactions
The secondary amines in the piperazine ring react with acylating agents. For example, treatment with acetic anhydride in pyridine yields N-acetyl derivatives (Figure 1B).
Experimental Findings:
-
Acetylation occurs selectively at the less sterically hindered nitrogen.
-
Bulkier acylating agents (e.g., benzoyl chloride) require elevated temperatures (60–80°C) and extended reaction times .
Reduction and Oxidation
The butan-2-yl side chain undergoes redox transformations:
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in modified derivatives. For instance, nitriles adjacent to the piperazine ring are reduced to primary amines using LiAlH₄ .
Heterocyclic Functionalization
The compound serves as a scaffold for synthesizing bioactive analogs:
Sigma Receptor Ligands
Modification of the benzyl group (e.g., introducing methoxy substituents) and elongation of the butan-2-yl chain significantly enhance σ₁ receptor affinity. Compound 15 (PMC8291485 ) demonstrated:
-
Kᵢ(σ₁) = 1.6 nM
-
Selectivity ratio (σ₂/σ₁) = 886
Antimicrobial Derivatives
Quaternary ammonium salts derived from 1-benzyl-4-(butan-2-yl)piperazine exhibit broad-spectrum activity. A 2016 study reported MIC values of 2–8 μg/mL against Gram-positive bacteria .
Microwave-Assisted Reactions
Recent advancements enable rapid functionalization using microwave irradiation. For example:
-
N-Alkylation with alkyl halides completes in 15–30 minutes (vs. 12–24 hours conventionally) .
-
Guanylation with thiourea derivatives achieves >90% conversion under 100°C microwave conditions .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the 4-position substituent on the piperazine ring significantly impacts physicochemical properties:
- Solubility and pKa : Piperazine derivatives with bulky or hydrophobic groups, such as butan-2-yl, exhibit moderate aqueous solubility. For example, compounds with ethylene spacers between the piperazine and aromatic moieties (e.g., 8ac in ) show solubilities >80 μM, whereas direct attachment of hydrophobic groups reduces solubility . The pKa of 1-benzyl-4-(butan-2-yl)piperazine is estimated to be ~6.0, similar to benzyl-substituted analogues (e.g., compound 8b, pKa ~6.0) .
Receptor Binding and Pharmacological Activity
- 5-HT6 Receptor Affinity : Substitutions on the piperazine ring critically affect binding to serotonin receptors. For instance, 1-benzyl-4-(piperazin-1-yl)-1H-indole derivatives show Ki values ranging from 18–916 nM for 5-HT6, depending on substituents . The butan-2-yl group’s steric bulk may reduce affinity compared to planar aromatic substituents like phenyl or benzyl.
- Cerebral Vasodilation: Derivatives with hydroxylated alkyl chains (e.g., 1-benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine) demonstrate potent vasodilatory activity, suggesting that polar substituents enhance this effect . The non-polar butan-2-yl group may prioritize other therapeutic pathways.
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing oxidation or dealkylation. The butan-2-yl group’s branched structure may resist enzymatic degradation better than linear alkyl chains (e.g., ethyl or methyl), as seen in studies where deethylation was a primary metabolic pathway .
Data Table: Key Properties of Selected Piperazine Derivatives
*Inferred from structural analogues.
Research Findings and Implications
Selectivity Profiles : The butan-2-yl substituent may reduce off-target effects compared to phenylpiperazines like TFMPP, which exhibit high 5-HT2B/5-HT6 affinities . This could enhance therapeutic safety in CNS disorders.
Metabolic Advantages : Branched alkyl groups, as in butan-2-yl, show improved metabolic stability over linear chains, reducing clearance rates and extending half-life .
Analytical Detection : Like other benzylpiperazines, 1-benzyl-4-(butan-2-yl)piperazine can be detected via LC-MS or LC-DAD, with mass fragmentation patterns influenced by its alkyl chain .
Preparation Methods
Nucleophilic Substitution Approach
The most direct method for synthesizing 1-benzyl-4-(butan-2-yl)piperazine involves nucleophilic substitution between 1-(butan-2-yl)piperazine and benzyl chloride. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions (80–100°C) for 12–24 hours . A base such as sodium hydride or potassium carbonate is employed to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The benzyl chloride acts as an electrophile, substituting at the less hindered nitrogen of the piperazine ring.
Reaction Conditions and Yield Optimization
Excess benzyl chloride (1.2–1.5 equivalents) is often used to drive the reaction to completion, minimizing residual starting material . The choice of solvent significantly impacts reaction efficiency: polar aprotic solvents like DMF facilitate better solubility of intermediates, while THF offers milder conditions suitable for heat-sensitive substrates. Post-reaction, the mixture is quenched with water, and the product is extracted using ethyl acetate or dichloromethane. Yields for this method typically range from 65% to 78%, with purity exceeding 90% after recrystallization from hexane .
Alkylation of Piperazine Derivatives
An alternative route involves sequential alkylation of piperazine. In this method, piperazine is first reacted with 2-bromobutane to introduce the butan-2-yl group, followed by benzylation using benzyl bromide. This two-step process avoids the need for pre-functionalized piperazine derivatives but requires careful control of reaction stoichiometry to prevent over-alkylation.
Step 1: Synthesis of 1-(Butan-2-yl)piperazine
Piperazine is treated with 2-bromobutane in the presence of potassium carbonate in acetonitrile at 60°C for 8–12 hours. A molar ratio of 1:1.1 (piperazine to 2-bromobutane) ensures mono-alkylation, yielding 1-(butan-2-yl)piperazine with approximately 70% efficiency.
Step 2: Benzylation
The intermediate 1-(butan-2-yl)piperazine is then reacted with benzyl bromide under conditions similar to the nucleophilic substitution method. This step achieves yields of 60–68%, with the overall two-step process providing a total yield of 42–46%.
Optimization of Reaction Conditions
Solvent and Base Selection
-
Polar aprotic solvents (DMF, DMSO): Enhance reaction rates but may complicate purification .
-
Ether solvents (THF, dioxane): Provide milder conditions, suitable for thermally labile intermediates .
-
Bases : Sodium hydride offers strong deprotonation but poses safety risks, whereas potassium carbonate is safer but less effective for sterically hindered amines .
Temperature and Time
Higher temperatures (80–100°C) accelerate substitution but risk decomposition. Extended reaction times (24+ hours) improve conversion but increase energy costs .
Purification and Characterization
Purification Techniques
-
Distillation : Effective for removing low-boiling-point byproducts (e.g., excess benzyl chloride) .
-
Recrystallization : Hexane or ethanol/water mixtures yield crystals with >95% purity .
-
Column Chromatography : Reserved for small-scale syntheses due to cost and time constraints.
Characterization
-
NMR Spectroscopy : Confirms substitution patterns (e.g., benzyl proton signals at δ 7.2–7.4 ppm, piperazine methylene groups at δ 2.5–3.0 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 232.36 corresponds to the compound’s molecular weight .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 90–95 | High | Moderate |
| Two-Step Alkylation | 42–46 | 85–90 | Moderate | Low |
| One-Pot Condensation | N/A | N/A | Theoretical | High |
The nucleophilic substitution method is favored for its simplicity and scalability, whereas alkylation routes suffer from lower yields due to competing side reactions. One-pot strategies, while promising, require further development for this specific compound .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-4-(butan-2-yl)piperazine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- N-Alkylation : Reacting 1-benzylpiperazine with 2-butyl halides (e.g., 2-bromobutane) in polar aprotic solvents (DMF, acetonitrile) using bases like K₂CO₃ or Et₃N. Elevated temperatures (50–80°C) and prolonged reaction times (12–24 hrs) improve yields .
- Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for regioselective alkylation, though this requires inert conditions and specialized ligands .
Key Optimization Parameters : Solvent polarity, base strength, and temperature. For example, highlights that ethanol/water mixtures reduce side reactions compared to pure DMF .
Q. How can researchers characterize the purity and structural integrity of 1-Benzyl-4-(butan-2-yl)piperazine?
- Chromatography : Use HPLC with C18 columns (acetonitrile/water gradient) or GC-MS for volatile derivatives. Purity >95% is achievable with flash chromatography (SiO₂, hexane/EtOAc) .
- Spectroscopy :
- X-ray Crystallography : For unambiguous confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for 1-Benzyl-4-(butan-2-yl)piperazine derivatives?
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups on the benzyl ring (e.g., nitro) reduce nucleophilicity, requiring harsher conditions .
- Catalyst Deactivation : Residual moisture or oxygen in Pd-catalyzed routes can lower yields. Use of molecular sieves or Schlenk techniques mitigates this .
Methodological Approach :
Design of Experiments (DoE) : Vary solvent, temperature, and catalyst loading systematically .
In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and side reactions .
Q. How can enantioselective synthesis of chiral 1-Benzyl-4-(butan-2-yl)piperazine derivatives be achieved?
- Chiral Catalysts : Iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) enable asymmetric allylic amination, achieving >90% ee .
- Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .
Key Data : reports [α]D²⁸ = +19.4 (c = 2.0, MeOH) for a chiral analog, validated by SFC (94% ee) .
Q. What mechanistic insights explain the divergent reactivity of 1-Benzyl-4-(butan-2-yl)piperazine in oxidation vs. reduction reactions?
- Oxidation : The tertiary amine in piperazine resists oxidation, but the butyl chain may undergo hydroxylation via cytochrome P450 models (e.g., Fe-porphyrin catalysts) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro or carbonyl groups if present, leaving the piperazine ring intact .
Contradiction Note : and report conflicting nitro group reduction pathways; DFT calculations suggest steric hindrance from the butyl chain alters transition states .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
